molecular formula C8H6BrFO4S B13254830 Methyl 5-bromo-2-(fluorosulfonyl)benzoate

Methyl 5-bromo-2-(fluorosulfonyl)benzoate

Cat. No.: B13254830
M. Wt: 297.10 g/mol
InChI Key: JDIJNXLQJHCVKJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C8H6BrFO4S It is a derivative of benzoic acid, featuring bromine and fluorosulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(fluorosulfonyl)benzoate typically involves the esterification of 5-bromo-2-(fluorosulfonyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(fluorosulfonyl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group under specific conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while reduction reactions can produce sulfonyl-substituted compounds.

Scientific Research Applications

Methyl 5-bromo-2-(fluorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(fluorosulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorosulfonyl groups can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-fluorobenzoate: Similar in structure but lacks the sulfonyl group.

    Methyl 2-bromo-5-fluorobenzoate: Another isomer with different positioning of the bromine and fluorine atoms.

Uniqueness

Methyl 5-bromo-2-(fluorosulfonyl)benzoate is unique due to the presence of both bromine and fluorosulfonyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C8H6BrFO4S

Molecular Weight

297.10 g/mol

IUPAC Name

methyl 5-bromo-2-fluorosulfonylbenzoate

InChI

InChI=1S/C8H6BrFO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3

InChI Key

JDIJNXLQJHCVKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)F

Origin of Product

United States

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